molecular formula C6H12O6 B1274963 1,3-Dihydroxyacetone dimer CAS No. 62147-49-3

1,3-Dihydroxyacetone dimer

Cat. No. B1274963
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Patent
US05107030

Procedure details

A mixture of 3.81 g of 1,3-dihydroxyacetone dimer (available from Aldrich Chemical Co., Milwaukee, Wis.) and 308 mg of Amberlyst-15 ion-exchange resin (Aldrich Chemical Co., Milwaukee, Wis.) in 10 mL of 1,3-propanediol was stirred for four hours at a temperature of about 105° C. (external oil bath temperature) and protected from atmospheric moisture. After cooling the mixture to room temperature, it was filtered through a plug of glass wool into a separatory funnel containing 50 mL of 10% aqueous sodium chloride; and the product was isolated by extraction with dichloromethane (2×15 mL portions). The combined dichloromethane extracts were washed with saturated brine (30 mL), then dried over anhydrous sodium sulfate and filtered. Removal of dichloromethane by evaporation at reduced pressure, followed by evaporative distillation (bath temperature: 72°-91° C., 2.5 mm) afforded 2.92 g (53% yield) of the desired product, greater than 98% pure as shown by gas chromatographic analysis. The title compound, 2-acetyl-1,3-dioxane, has been previously prepared in a similar manner by S. K. Gupta, J. Org. Chem., 41, 2642 (1976).
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
C1O[C:5](O)([CH2:7]O)[CH2:4][O:3][C:2]1([OH:12])[CH2:10][OH:11].[CH2:13](O)CCO>>[C:10]([CH:2]1[O:3][CH2:4][CH2:5][CH2:7][O:12]1)(=[O:11])[CH3:13]

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
C1C(OCC(O1)(CO)O)(CO)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred for four hours at a temperature of about 105° C. (external oil bath temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered through a plug of glass wool into a separatory funnel
ADDITION
Type
ADDITION
Details
containing 50 mL of 10% aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
and the product was isolated by extraction with dichloromethane (2×15 mL portions)
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with saturated brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of dichloromethane
CUSTOM
Type
CUSTOM
Details
by evaporation at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by evaporative distillation (bath temperature: 72°-91° C., 2.5 mm)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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